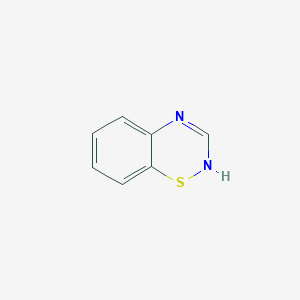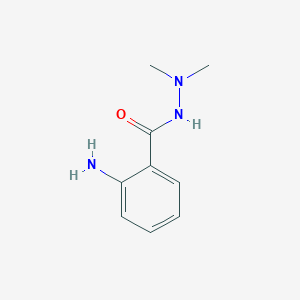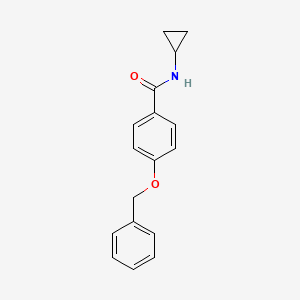
4-Chloro-5-hydroxy-2-isopropylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-hydroxy-2-isopropylpyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-hydroxy-2-isopropylpyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyridazine and isopropyl alcohol.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-hydroxy-2-isopropylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized pyridazinones.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-hydroxy-2-isopropylpyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-5-hydroxy-2-methylpyridazin-3(2H)-one
- 4-Chloro-5-hydroxy-2-ethylpyridazin-3(2H)-one
- 4-Chloro-5-hydroxy-2-isopropylpyridazin-3(2H)-one
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its isopropyl group, for example, could influence its solubility, reactivity, and interaction with biological targets compared to other similar compounds.
Propiedades
Número CAS |
64178-62-7 |
|---|---|
Fórmula molecular |
C7H9ClN2O2 |
Peso molecular |
188.61 g/mol |
Nombre IUPAC |
4-chloro-5-hydroxy-2-propan-2-ylpyridazin-3-one |
InChI |
InChI=1S/C7H9ClN2O2/c1-4(2)10-7(12)6(8)5(11)3-9-10/h3-4,11H,1-2H3 |
Clave InChI |
LHWSOJJLYIMLKY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=O)C(=C(C=N1)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2r)-1-[(2-Hydroxyethyl)amino]propan-2-ol](/img/structure/B8737470.png)
![(3AS,4S,6AR)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B8737483.png)




![[2-(5-chlorothiophen-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B8737513.png)






![2-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-ol](/img/structure/B8737579.png)
